molecular formula C18H27N3O2 B7532693 N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide

N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide

Cat. No. B7532693
M. Wt: 317.4 g/mol
InChI Key: MRYYOLAFPXWLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide, also known as MPAA, is a novel compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has also been found to inhibit the activity of HDAC, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has also been found to reduce inflammation and oxidative stress. In addition, N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide in lab experiments include its high purity, stability, and low toxicity. N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has been found to be effective at low concentrations, making it a cost-effective option for lab experiments. The limitations of using N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide in lab experiments include its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide research. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide and its potential for off-target effects.

Synthesis Methods

N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide can be synthesized using various methods, including the reaction of 4-bromobenzamide with N-methyl-N-(propan-2-yl)prop-2-en-1-amine, followed by the reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 4-bromobenzamide with N-methyl-N-(propan-2-yl)prop-2-en-1-amine, followed by the reaction with piperidine-4-carboxylic acid methyl ester. Both methods have been reported to yield high purity N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide.

Scientific Research Applications

N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has shown promising results in various preclinical studies and is currently being evaluated in clinical trials.

properties

IUPAC Name

N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14(2)20(3)13-17(22)21-11-9-16(10-12-21)19-18(23)15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYYOLAFPXWLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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